molecular formula C22H17N3O3 B2551720 1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- CAS No. 86966-79-2

1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]-

Cat. No.: B2551720
CAS No.: 86966-79-2
M. Wt: 371.396
InChI Key: VUYCLRUGCOCJDI-UHFFFAOYSA-N
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Description

1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- is an azo dye characterized by an indole backbone linked to a hydroxy-diphenyl-acetyl group via an azo (-N=N-) bridge. This structure imparts unique photophysical and chemical properties, making it relevant for applications in textile dyeing and fluorescence-based technologies. The synthesis of such compounds typically involves diazotization of aromatic amines followed by coupling with phenolic derivatives under controlled alkaline conditions .

Properties

IUPAC Name

2-hydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-20-19(17-13-7-8-14-18(17)23-20)24-25-21(27)22(28,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,23,26,28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOPJLMGKBXYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N=NC3=C(NC4=CC=CC=C43)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- typically involves several steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinonoid structures.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Pharmaceutical Applications

1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- has been investigated for its biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antibiotics or antimicrobial agents.
  • Anticancer Properties : Research indicates that compounds with indole structures can inhibit cancer cell proliferation. Preliminary studies suggest that 1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- may also possess similar anticancer effects, warranting further investigation into its mechanisms of action and efficacy in cancer treatment.

Dye Chemistry

Due to its azo group, this compound is also studied for applications in dye chemistry:

  • Colorant Development : The azo linkage allows for the formation of vibrant dyes. Research has focused on synthesizing new colorants for textiles and other materials that are both effective and environmentally friendly.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal explored the antimicrobial efficacy of various indole derivatives, including 1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]-. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results that suggest its potential as a new antimicrobial agent.

Case Study 2: Synthesis of Azo Dyes

Another research project focused on the synthesis of azo dyes from indole derivatives. The study highlighted the process of creating dyes from 1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]-, demonstrating its effectiveness in producing stable and vibrant colorants suitable for industrial applications.

Mechanism of Action

The mechanism of action of 1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Table 1: Photophysical Properties of Analogous Azo Dyes

Solvent λabs (nm) λem (nm) Quantum Yield (QY)
Ethanol 331 430 Not reported
Dioxane 327 432 3
DMSO 332 439 Not reported
Chloroform 350 447 Not reported

Data sourced from .

Additionally, the hydroxy-diphenyl-acetyl group may introduce steric effects, reducing aggregation and improving fluorescence efficiency .

Solvent Effects on Fluorescence

Solvent polarity and viscosity critically impact fluorescence. In ethanol and DMSO, high viscosity reduces collision-induced quenching, leading to brighter fluorescence. Conversely, chloroform’s heavy-atom effect (chlorine) promotes intersystem crossing, diminishing fluorescence . For example, compound [3] in chloroform emits at 447 nm but with negligible QY, whereas in dioxane (low polarity), QY rises to 3 .

The target compound’s fluorescence in chloroform may follow this trend, but its indole group—a hydrogen-bond donor—could exhibit unique solvatochromism in protic solvents like ethanol .

Fastness Properties

Wash and rubbing fastness are critical for textile dyes. Compounds [3–6] demonstrate excellent wash fastness (ISO 105 C06) and rubbing fastness (ISO 105 X12), scoring 5–6 on the grayscale, irrespective of substituents .

Photostability and Thermal Stability

Under UV irradiation (250 W, 180 min), naphthalimide-based azo dyes undergo photodegradation, with stability influenced by substituent electron-withdrawing/donating effects . Thermogravimetric analysis (TGA) of compounds [3–4] reveals decomposition temperatures above 250°C, indicating robust thermal stability . The hydroxy-diphenyl-acetyl group in the target compound may enhance photostability by dissipating UV energy through rotational freedom, while its aromaticity could improve thermal resistance .

Biological Activity

1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- is classified under azo compounds, characterized by the presence of an azo group (-N=N-) linked to an indole structure. Its molecular formula is C22H17N3O3C_{22}H_{17}N_3O_3 with a molecular weight of approximately 373.39 g/mol .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 1H-Indol-2-ol derivatives against various pathogens. For instance, compounds derived from indole structures have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) and Mycobacterium tuberculosis.

Minimum Inhibitory Concentration (MIC) values for related indole compounds indicate promising antibacterial effects:

CompoundMIC (μg/mL) against MRSAMIC (μg/mL) against M. tuberculosis
2-(1H-Indol-3-yl)quinazolin-4(3H)-one0.98Not specified
1H-Indol-2-ol derivative3.90Not specified

These findings suggest that indole-based compounds could serve as effective antimicrobial agents, potentially overcoming resistance issues associated with traditional antibiotics .

Anticancer Activity

The anticancer properties of 1H-Indol-2-ol derivatives have also been investigated. Various studies have reported significant antiproliferative effects against cancer cell lines. For example, specific derivatives demonstrated selective inhibition of rapidly dividing cancer cells over normal fibroblast cells.

Case Study: Antiproliferative Effects

In a study examining the effects of several indole derivatives on cancer cell lines, the following results were observed:

CompoundCell LineIC50 (μM)
Indole derivative AA549 (lung cancer)5.0
Indole derivative BHeLa (cervical cancer)10.0
Indole derivative CMCF7 (breast cancer)15.0

These results indicate that certain derivatives exhibit potent anticancer activity, warranting further investigation into their mechanisms of action and potential therapeutic applications .

The mechanisms underlying the biological activity of indole derivatives often involve interactions with cellular targets such as enzymes and receptors. For instance, molecular docking studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with signaling pathways in cancer cells.

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